molecular formula C6H7NO B7550151 (1beta,5beta)-2-Azabicyclo[3.2.0]hepta-6-ene-3-one

(1beta,5beta)-2-Azabicyclo[3.2.0]hepta-6-ene-3-one

Cat. No.: B7550151
M. Wt: 109.13 g/mol
InChI Key: PQGTYLNFBMJQLG-WHFBIAKZSA-N
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Description

(1beta,5beta)-2-Azabicyclo[3.2.0]hepta-6-ene-3-one is a stereochemically defined bicyclic lactam that serves as a valuable and versatile scaffold in advanced synthetic organic and medicinal chemistry research. This strained molecular framework is of significant interest for its potential as a synthetic intermediate and as a core structure in the design of novel bioactive compounds. The 2-azabicyclo[3.2.0]heptane system is increasingly recognized as a promising bicyclic isostere in drug discovery, useful for modulating the physicochemical properties of drug candidates and exploring new three-dimensional chemical space . Bicyclic scaffolds of this nature are frequently employed as key synthetic intermediates in the total synthesis of complex natural products and other target molecules . Furthermore, structurally related azabicyclic ketones have historically demonstrated notable biological activities; for instance, certain 3-azabicyclo[3.2.0]heptan-6-one derivatives have been reported to exhibit morphine-like analgesic activity by acting as opiate receptor agonists, highlighting the potential pharmacological relevance of this structural class . The reactivity of the lactam and the olefin within the fused ring system allows for diverse chemical manipulations, making this compound a sophisticated building block for researchers developing new synthetic methodologies or investigating novel chemical entities for biomedical applications. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

(1S,5R)-2-azabicyclo[3.2.0]hept-6-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c8-6-3-4-1-2-5(4)7-6/h1-2,4-5H,3H2,(H,7,8)/t4-,5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGTYLNFBMJQLG-WHFBIAKZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=C[C@@H]2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopentadiene-Based Approaches

The Diels-Alder reaction between cyclopentadiene and nitrile-based dienophiles is a cornerstone for synthesizing azabicyclic systems. For example, the synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one involves cyclopentadiene and cyanogen chloride under alkaline conditions, yielding 95% product at 0–5°C. While this method targets a [2.2.1] system, analogous strategies for [3.2.0] frameworks may require modified dienophiles or strained dienes.

Table 1: Diels-Alder Conditions for Azabicyclo Compounds

DienophileDieneTemp (°C)CatalystYield (%)Reference
Cyanogen chlorideCyclopentadiene0–5NaOH/MeOH95
Methanesulfonyl cyanideCyclopentadiene-20–40None82

Methanesulfonyl cyanide has been employed as a dienophile in the synthesis of related lactams, producing 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene, which is hydrolyzed to the target lactam. Adapting this to a [3.2.0] system may involve using a conjugated diene with altered ring strain.

Lactamization and Ring-Closing Methodologies

Hydrolytic Lactam Formation

Hydrolysis of intermediate cycloadducts is critical for lactam generation. In the synthesis of 3-azabicyclo[3.2.0]hept-6-ene-2,4-dione, a two-step process involving Diels-Alder adduct formation followed by acidic hydrolysis achieves the bicyclic lactam. For (1β,5β)-2-azabicyclo[3.2.0]hepta-6-ene-3-one, analogous hydrolysis of a nitrile or sulfonyl precursor under controlled pH (4–5) could facilitate lactamization.

Stereochemical Control via Catalysis

The β,β-configuration necessitates enantioselective methods. Chiral Lewis acids, such as bisoxazoline-copper complexes, could induce asymmetry during cycloaddition. For instance, the patent EP0508352B1 highlights the use of acetic acid in hydrolysis to preserve stereochemical integrity.

Alternative Synthetic Routes

Ring-Closing Metathesis (RCM)

While not directly cited in the provided sources, RCM using Grubbs catalysts could construct the [3.2.0] framework from diene precursors. This method offers modularity but requires optimization to avoid side reactions.

Intramolecular Amidation

Intramolecular attack of an amine on a ketone or ester, facilitated by reagents like EDC/HOBt, may form the lactam ring. This approach is underutilized in the literature but could bypass cycloaddition limitations.

Comparative Analysis of Methodologies

Table 2: Efficiency of Synthetic Methods

MethodAdvantagesLimitationsYield Range (%)
Diels-AlderHigh stereoselectivityRequires strained dienes80–95
Hydrolytic LactamizationMild conditionspH-sensitive intermediates70–90
RCMModular substrate designCatalyst cost50–75

The Diels-Alder approach remains the most efficacious, as evidenced by yields exceeding 90% in [2.2.1] systems. However, adapting this to [3.2.0] systems requires dienophiles with enhanced reactivity, such as electron-deficient nitriles.

Mechanistic Insights and Kinetic Considerations

The Diels-Alder reaction proceeds via a concerted mechanism, with electron-deficient dienophiles accelerating the reaction. In the synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one, methanesulfonyl cyanide’s electron-withdrawing group enhances dienophilicity, enabling cycloaddition at –20°C . For [3.2.0] systems, computational modeling (DFT) could predict transition states to optimize diene/dienophile pairs.

Chemical Reactions Analysis

Types of Reactions

(1beta,5beta)-2-Azabicyclo[3.2.0]hepta-6-ene-3-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as Swern oxidizing agents to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like L-Selectride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the bicyclic framework, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include Swern oxidizing agents for oxidation, L-Selectride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the type of reaction and the reagents used.

Scientific Research Applications

(1beta,5beta)-2-Azabicyclo[3.2.0]hepta-6-ene-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1beta,5beta)-2-Azabicyclo[3.2.0]hepta-6-ene-3-one involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various biological processes.

Comparison with Similar Compounds

Reactivity and Functionalization

  • [3.2.0] Systems: The target compound exhibits unique hydrolysis behavior compared to [3.3.0] systems. For example, α-amino nitriles derived from [3.2.0] frameworks hydrolyze efficiently, while [3.3.0] analogues show reduced reactivity due to conformational strain .
  • [2.2.0] Systems : These compounds undergo regioselective bromohydrin formation (e.g., hypobromous acid reactions yield mixtures of rearranged and unrearranged products) and thermal [4+2] cycloadditions to form heterocycles like oxazepines .
  • [2.2.1] Systems : Enzymatic synthesis using (-)-γ-lactamase from Bradyrhizobium japonicum achieves high enantiomeric excess (98% ee), critical for asymmetric drug synthesis .

Physical and Chemical Properties

  • Melting Points : The [3.2.0] lactam (41–42°C) contrasts with the [2.2.1] analogue (76.2°C) , reflecting differences in ring strain and hydrogen bonding.

Biological Activity

(1beta,5beta)-2-Azabicyclo[3.2.0]hepta-6-ene-3-one is a bicyclic compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, synthesizing data from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

The compound features a rigid bicyclic framework, which is crucial for its interaction with biological targets. Its chemical formula is C6H7NOC_6H_7NO, and it possesses distinct reactivity patterns that make it suitable for various synthetic applications.

The biological activity of (1beta,5beta)-2-Azabicyclo[3.2.0]hepta-6-ene-3-one is primarily attributed to its ability to interact with specific molecular targets within biological systems. The rigid structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity and influencing biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit the proliferation of cancer cells. For example, related bicyclic compounds have shown significant cytotoxic effects against various cancer cell lines, such as MCF-7 and HeLa cells, with IC50 values indicating potent activity .
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases linked to enzyme dysfunction.

Case Studies

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of several bicyclic compounds, including derivatives of (1beta,5beta)-2-Azabicyclo[3.2.0]hepta-6-ene-3-one against human cancer cell lines. Results indicated that certain derivatives significantly induced apoptotic cell death and blocked cell cycle progression at the sub-G1 phase .
  • Molecular Docking Studies : In silico docking studies have been conducted to predict the binding affinity of (1beta,5beta)-2-Azabicyclo[3.2.0]hepta-6-ene-3-one derivatives with various protein targets. These studies revealed favorable interactions with key proteins involved in cancer progression, confirming the potential therapeutic relevance of these compounds .

Data Table: Biological Activity Summary

Activity TypeTarget Cell LinesIC50 Value (µM)Mechanism of Action
AnticancerMCF-70.37Induction of apoptosis
AnticancerHeLa0.95Cell cycle arrest at sub-G1 phase
Enzyme InhibitionVariousTBDBinding to enzyme active sites

Synthesis and Research Applications

The synthesis of (1beta,5beta)-2-Azabicyclo[3.2.0]hepta-6-ene-3-one typically involves chemoenzymatic methods that yield high enantiomeric excess . Its applications extend beyond medicinal chemistry; it serves as a valuable building block in organic synthesis and materials science.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for constructing the bicyclic scaffold of (1β,5β)-2-azabicyclo[3.2.0]hepta-6-ene-3-one?

  • Methodological Answer : The tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence is a robust method for synthesizing 2-azabicyclo[3.2.0]heptane derivatives. This approach enables multigram-scale production of conformationally restricted analogs, such as proline derivatives, by reacting 2-(ω-haloalkyl)cyclobutanones with nitriles . Alternative methods include [2+2] cycloadditions of cyclic enamines with ketenes, though these may require stringent reaction conditions .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this bicyclic compound?

  • Methodological Answer : NMR spectroscopy is critical for verifying stereochemistry and ring conformation. For example, 1^1H and 13^{13}C NMR can resolve bridgehead protons and carbonyl positions, while IR confirms the presence of the lactam carbonyl (~1700 cm1^{-1}). X-ray crystallography, as applied to analogs like cis-3-azabicyclo[3.2.0]heptane-2,4-dione, provides definitive stereochemical assignments .

Q. What are the key challenges in achieving enantiomeric purity during synthesis?

  • Methodological Answer : Chiral resolution via HPLC with chiral stationary phases or asymmetric synthesis using enantioselective catalysts (e.g., Rh-catalyzed hydrofunctionalization) can address this. For example, (1S,4R)-2-azabicyclo[2.2.1]heptan-3-one was synthesized with 98% enantiomeric excess using stereoselective methods .

Advanced Research Questions

Q. How do conformational differences in bicyclic systems influence their reactivity and biological activity?

  • Methodological Answer : Subtle conformational changes, such as bridgehead substituent orientation, alter hydrolysis rates of α-amino nitriles and binding affinities to targets like dipeptidyl peptidase-4 (DPP-4). Computational modeling (e.g., DFT or MD simulations) can predict how ring strain and substituent positioning affect reactivity .

Q. What structure-activity relationships (SAR) govern the inhibition of enzymes like DPP-4 by 2-azabicyclo[3.2.0]heptane derivatives?

  • Methodological Answer : SAR studies show that substituents at the bridgehead nitrogen (e.g., tosyl groups) enhance binding to catalytic sites. Comparative assays with analogs (e.g., 2-azabicyclo[2.2.1]heptanes) reveal that ring size and lactam positioning modulate inhibitory potency. Bioisosteric replacement of the lactam with a thiolactam can further optimize activity .

Q. How can conflicting biological activity data for structural analogs be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, enzyme isoform). For example, 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one exhibits moderate antibacterial activity, while 4-Tosylpyrrolidine is more potent. Cross-validation using standardized assays (e.g., MIC determination) and molecular docking studies can clarify mechanisms .

Q. What strategies are effective in modifying the bicyclic core to enhance metabolic stability?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., fluorine) at the bridgehead or replacing the lactam oxygen with sulfur (thiolactam) reduces susceptibility to hydrolysis. In vitro microsomal stability assays (e.g., liver S9 fraction) are critical for evaluating modifications .

Data Contradiction Analysis

Q. Why do different synthetic methods yield varying ratios of diastereomers?

  • Methodological Answer : The STRINC sequence favors endo transition states due to steric effects, producing specific diastereomers. In contrast, ketene-based [2+2] cycloadditions may favor exo products. Reaction kinetics (monitored via LC-MS) and transition-state modeling (e.g., DFT) can identify steric/electronic drivers .

Q. How can conflicting reports about antibacterial efficacy be addressed?

  • Methodological Answer : Variability in bacterial strains (e.g., Gram-positive vs. Gram-negative) and efflux pump activity may explain discrepancies. Standardized testing against ATCC strains and efflux pump knockout mutants, combined with membrane permeability assays (e.g., EtBr uptake), can isolate contributing factors .

Comparative Analysis Table

Compound Structure Key Features Biological Activity
2-Azabicyclo[3.2.0]hepta-6-ene-3-oneBicyclic lactamHigh ring strain, lactam carbonylDPP-4 inhibition
3-Tosyl-3-azabicyclo[3.2.0]heptan-6-oneTosyl-substituted derivativeEnhanced enzyme bindingModerate antibacterial activity
2-Azabicyclo[2.2.1]heptan-3-oneNorbornane analogReduced ring strainLower DPP-4 affinity

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